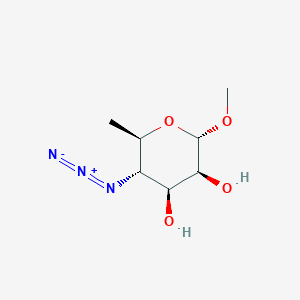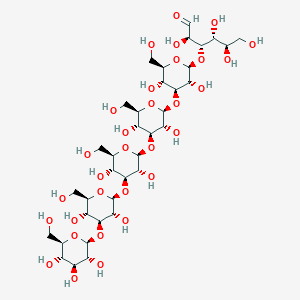
Methyl 4-azido-4,6-dideoxymannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-azido-4,6-dideoxymannopyranoside (MADMP) is a synthetic compound that has gained significant attention in the field of chemical biology. It is a sugar derivative that has been widely used in the development of glycosylation inhibitors, which are important for the treatment of various diseases.
Applications De Recherche Scientifique
Methyl 4-azido-4,6-dideoxymannopyranoside has been extensively used in the field of chemical biology due to its ability to inhibit glycosylation. Glycosylation is a process in which sugar molecules are added to proteins and lipids, and it plays a crucial role in various biological processes, including cell signaling, immune response, and protein folding. Aberrant glycosylation has been linked to various diseases, including cancer, diabetes, and neurodegenerative disorders.
Methyl 4-azido-4,6-dideoxymannopyranoside has been used to study the role of glycosylation in various biological processes. For example, it has been used to investigate the role of glycosylation in the regulation of immune response, as well as in the development of cancer. Methyl 4-azido-4,6-dideoxymannopyranoside has also been used to develop glycosylation inhibitors that can be used as potential therapeutics for various diseases.
Mécanisme D'action
Methyl 4-azido-4,6-dideoxymannopyranoside inhibits glycosylation by binding to the enzyme that catalyzes the addition of sugar molecules to proteins and lipids. This enzyme is called glycosyltransferase, and it plays a crucial role in glycosylation. By inhibiting glycosyltransferase, Methyl 4-azido-4,6-dideoxymannopyranoside prevents the addition of sugar molecules to proteins and lipids, thereby disrupting glycosylation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-azido-4,6-dideoxymannopyranoside depend on the specific biological system being studied. However, some general effects of Methyl 4-azido-4,6-dideoxymannopyranoside include the inhibition of glycosylation, which can lead to the disruption of various biological processes. For example, the inhibition of glycosylation can lead to the disruption of cell signaling, immune response, and protein folding.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 4-azido-4,6-dideoxymannopyranoside is its ability to selectively inhibit glycosylation. This makes it a valuable tool for studying the role of glycosylation in various biological processes. However, one of the limitations of Methyl 4-azido-4,6-dideoxymannopyranoside is its low solubility in water, which can make it difficult to use in some experiments. Additionally, Methyl 4-azido-4,6-dideoxymannopyranoside can be toxic at high concentrations, which can limit its use in some biological systems.
Orientations Futures
There are several future directions for the use of Methyl 4-azido-4,6-dideoxymannopyranoside in scientific research. One potential direction is the development of more potent and selective glycosylation inhibitors based on Methyl 4-azido-4,6-dideoxymannopyranoside. Another direction is the use of Methyl 4-azido-4,6-dideoxymannopyranoside to study the role of glycosylation in the development of specific diseases, such as cancer and neurodegenerative disorders. Additionally, Methyl 4-azido-4,6-dideoxymannopyranoside can be used to study the role of glycosylation in the regulation of immune response, which could lead to the development of new immunotherapies.
Méthodes De Synthèse
The synthesis of Methyl 4-azido-4,6-dideoxymannopyranoside involves the reaction of methyl 4,6-dideoxy-4-iodo-alpha-D-mannopyranoside with sodium azide in the presence of copper (I) iodide. This reaction leads to the formation of Methyl 4-azido-4,6-dideoxymannopyranoside, which is a white crystalline solid. The yield of this reaction is around 50%, and the purity of the product can be improved by recrystallization.
Propriétés
Numéro CAS |
20881-80-5 |
|---|---|
Nom du produit |
Methyl 4-azido-4,6-dideoxymannopyranoside |
Formule moléculaire |
C7H13N3O4 |
Poids moléculaire |
203.2 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-5-azido-2-methoxy-6-methyloxane-3,4-diol |
InChI |
InChI=1S/C7H13N3O4/c1-3-4(9-10-8)5(11)6(12)7(13-2)14-3/h3-7,11-12H,1-2H3/t3-,4-,5+,6+,7+/m1/s1 |
Clé InChI |
PKXUFEYHGZHRPK-VEIUFWFVSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)N=[N+]=[N-] |
SMILES |
CC1C(C(C(C(O1)OC)O)O)N=[N+]=[N-] |
SMILES canonique |
CC1C(C(C(C(O1)OC)O)O)N=[N+]=[N-] |
Autres numéros CAS |
20881-80-5 |
Synonymes |
M-4-ADM methyl 4-azido-4,6-dideoxy-alpha-D-mannopyranoside methyl 4-azido-4,6-dideoxymannopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)







![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)

